Cas no 1810070-02-0 ([3-(aminomethyl)oxetan-3-yl]methanol;hydrochloride)
![[3-(aminomethyl)oxetan-3-yl]methanol;hydrochloride structure](https://www.kuujia.com/scimg/cas/1810070-02-0x500.png)
[3-(aminomethyl)oxetan-3-yl]methanol;hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- (3-(Aminomethyl)oxetan-3-yl)methanol hydrochloride
- [3-(AMINOMETHYL)OXETAN-3-YL]METHANOL HYDROCHLORIDE
- [3-(Aminomethyl)oxetan-3-yl]methanol HCl
- [3-(aminomethyl)oxetan-3-yl]methanol;hydrochloride
- AMY34492
- SB20182
- 3-Aminomethyl-3-(hydroxymethyl)oxetane HCl
- P15273
- A925302
- MFCD29037457
- 1810070-02-0
- 3-Oxetanemethanol, 3-(aminomethyl)-, hydrochloride (1:1)
- DB-405934
- (3-(Aminomethyl)oxetan-3-yl)methanolhydrochloride
- AKOS025396288
- SY099865
- CS-0053001
- AS-52509
- SCHEMBL20641724
-
- MDL: MFCD29037457
- Inchi: 1S/C5H11NO2.ClH/c6-1-5(2-7)3-8-4-5;/h7H,1-4,6H2;1H
- InChI Key: HLNQEPAFYRLIOU-UHFFFAOYSA-N
- SMILES: Cl.O1CC(CO)(CN)C1
Computed Properties
- Exact Mass: 153.0556563 g/mol
- Monoisotopic Mass: 153.0556563 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 80.5
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.5
- Molecular Weight: 153.61
[3-(aminomethyl)oxetan-3-yl]methanol;hydrochloride Security Information
- Storage Condition:(BD303576)
[3-(aminomethyl)oxetan-3-yl]methanol;hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB463362-10 g |
[3-(Aminomethyl)oxetan-3-yl]methanol hydrochloride, 95%; . |
1810070-02-0 | 95% | 10g |
€867.50 | 2023-07-18 | |
Chemenu | CM284044-1g |
(3-(Aminomethyl)oxetan-3-yl)methanol hydrochloride |
1810070-02-0 | 95% | 1g |
$491 | 2021-06-09 | |
Chemenu | CM284044-5g |
(3-(Aminomethyl)oxetan-3-yl)methanol hydrochloride |
1810070-02-0 | 95%+ | 5g |
$278 | 2023-03-07 | |
abcr | AB463362-5 g |
[3-(Aminomethyl)oxetan-3-yl]methanol hydrochloride, 95%; . |
1810070-02-0 | 95% | 5g |
€537.70 | 2023-07-18 | |
eNovation Chemicals LLC | D573176-1G |
[3-(aminomethyl)oxetan-3-yl]methanol;hydrochloride |
1810070-02-0 | 97% | 1g |
$140 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120120-02-5G |
[3-(aminomethyl)oxetan-3-yl]methanol;hydrochloride |
1810070-02-0 | 97% | 5g |
¥ 1,920.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120120-02-100G |
[3-(aminomethyl)oxetan-3-yl]methanol;hydrochloride |
1810070-02-0 | 97% | 100g |
¥ 18,242.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120120-02-25G |
[3-(aminomethyl)oxetan-3-yl]methanol;hydrochloride |
1810070-02-0 | 97% | 25g |
¥ 6,402.00 | 2023-04-14 | |
eNovation Chemicals LLC | D573176-5G |
[3-(aminomethyl)oxetan-3-yl]methanol;hydrochloride |
1810070-02-0 | 97% | 5g |
$360 | 2024-07-21 | |
Ambeed | A367640-1g |
(3-(Aminomethyl)oxetan-3-yl)methanol hydrochloride |
1810070-02-0 | 97% | 1g |
$138.0 | 2024-04-22 |
[3-(aminomethyl)oxetan-3-yl]methanol;hydrochloride Related Literature
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Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
-
Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573
Additional information on [3-(aminomethyl)oxetan-3-yl]methanol;hydrochloride
Recent Advances in the Application of [3-(aminomethyl)oxetan-3-yl]methanol;hydrochloride (CAS: 1810070-02-0) in Chemical Biology and Pharmaceutical Research
The compound [3-(aminomethyl)oxetan-3-yl]methanol;hydrochloride (CAS: 1810070-02-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and versatile applications. This oxetane derivative, characterized by its aminomethyl and hydroxymethyl functional groups, serves as a valuable building block in the synthesis of novel bioactive molecules. Recent studies have highlighted its potential in drug discovery, particularly in the development of enzyme inhibitors, receptor modulators, and prodrugs.
One of the key areas of research involving this compound is its role in the design of covalent inhibitors. The oxetane ring, known for its stability and ability to modulate physicochemical properties, has been exploited to enhance the binding affinity and selectivity of inhibitors targeting proteases and kinases. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the incorporation of [3-(aminomethyl)oxetan-3-yl]methanol;hydrochloride into a series of irreversible BTK inhibitors, resulting in improved pharmacokinetic profiles and reduced off-target effects.
In addition to its applications in covalent inhibition, this compound has also been utilized in the development of prodrug strategies. The presence of both amino and hydroxyl groups allows for facile conjugation with various drug molecules, enabling controlled release and targeted delivery. A recent preprint on bioRxiv detailed the use of [3-(aminomethyl)oxetan-3-yl]methanol;hydrochloride as a linker in antibody-drug conjugates (ADCs), where it facilitated the stable attachment of cytotoxic payloads while maintaining antibody specificity.
Furthermore, the compound's potential in fragment-based drug discovery (FBDD) has been explored. Its small size and high solubility make it an ideal fragment for screening against therapeutic targets. A 2024 study in ACS Chemical Biology reported the successful identification of novel hits for SARS-CoV-2 main protease using a library of oxetane-containing fragments, including [3-(aminomethyl)oxetan-3-yl]methanol;hydrochloride. The study underscored the importance of such fragments in expanding the chemical space for drug discovery.
Despite these promising developments, challenges remain in the large-scale synthesis and optimization of derivatives based on this scaffold. Recent patents filed by major pharmaceutical companies, however, indicate a growing interest in addressing these challenges, with innovations in catalytic methods and green chemistry approaches. For example, a 2023 patent by Pfizer outlined a scalable route to [3-(aminomethyl)oxetan-3-yl]methanol;hydrochloride using asymmetric catalysis, which could pave the way for broader industrial applications.
In conclusion, [3-(aminomethyl)oxetan-3-yl]methanol;hydrochloride (CAS: 1810070-02-0) represents a versatile and promising scaffold in modern drug discovery. Its applications span covalent inhibitors, prodrugs, and fragment-based screening, with ongoing research efforts aimed at overcoming synthetic and optimization hurdles. As the field advances, this compound is likely to play an increasingly important role in the development of next-generation therapeutics.
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